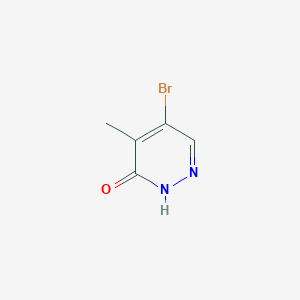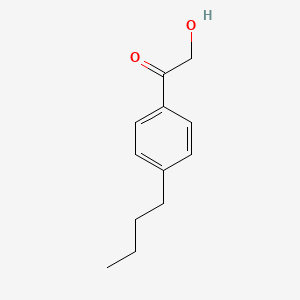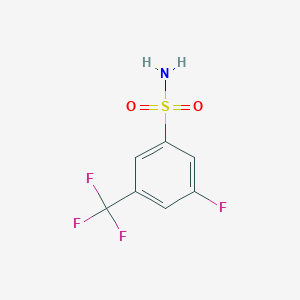
(2S,3R)-2-phenyloxane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-フェニルオキサン-3-カルボン酸は、有機化学および医薬品研究において重要なキラル化合物です。この化合物は、フェニル基とカルボン酸基で置換されたオキサン環構造を特徴としています。化合物の立体化学は、(2S,3R)で表され、その原子の特定の空間配置を示しており、生物活性と化学反応性に不可欠です。
準備方法
合成経路と反応条件
(2S,3R)-2-フェニルオキサン-3-カルボン酸の合成には、通常、正しい立体化学を確保するためのエナンチオ選択的反応が含まれます。一般的な方法の1つは、オレフィンの不斉エポキシ化に続き、必要な官能基を導入するための開環反応です。別の方法は、キラル補助剤または触媒を使用して、目的のジアステレオマーの形成を誘導することです。
工業生産方法
(2S,3R)-2-フェニルオキサン-3-カルボン酸の工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した、大規模なエナンチオ選択的合成が含まれる場合があります。 連続フロー反応器や生物触媒などの技術は、多くの場合、工業環境における効率と持続可能性を向上させるために採用されています .
化学反応の分析
反応の種類
(2S,3R)-2-フェニルオキサン-3-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールに変換できます。
置換: 求核置換反応は、フェニル基を他の置換基で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤などがあります。反応条件は通常、選択的な変換を確保するために、制御された温度とpHを含みます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件に依存します。たとえば、酸化はケトンを生成する可能性があり、一方、還元はアルコールを生成する可能性があります。 置換反応は、さまざまな置換されたオキサン誘導体に導く可能性があります .
科学研究への応用
(2S,3R)-2-フェニルオキサン-3-カルボン酸は、科学研究において多くの用途があります。
化学: これは、複雑な有機分子の合成における構成要素として使用されます。
生物学: 化合物は、生物活性分子の合成の前駆体として役立ちます。
医学: それは、薬物開発における役割を含む、その潜在的な治療特性について調査されています。
科学的研究の応用
(2S,3R)-2-phenyloxane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
作用機序
(2S,3R)-2-フェニルオキサン-3-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。化合物の立体化学は、その結合親和性と活性に重要な役割を果たします。 その構造と官能基に応じて、特定の生化学的経路の阻害剤または活性化剤として作用する可能性があります .
類似化合物の比較
類似化合物
- (2S,3R)-3-アルキルおよびアルケニルグルタミン酸
- (2S,3R)-3-ヒドロキシ-4-フェニル酪酸
ユニークさ
(2S,3R)-2-フェニルオキサン-3-カルボン酸は、その特定の立体化学と官能基が、独特の化学的および生物学的特性をもたらすため、ユニークです。 類似の化合物と比較して、異なる反応性と生物活性を示す可能性があり、研究や産業における特殊な用途に適しています .
類似化合物との比較
Similar Compounds
- (2S,3R)-3-alkyl- and alkenylglutamates
- (2S,3R)-3-hydroxy-4-phenylbutyric acid
Uniqueness
(2S,3R)-2-phenyloxane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(2S,3R)-2-phenyloxane-3-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1 |
InChIキー |
PLTXACXZZGZCLU-GHMZBOCLSA-N |
異性体SMILES |
C1C[C@H]([C@H](OC1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
C1CC(C(OC1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)








![(E)-N-[1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11717186.png)

![[1-(2-Trimethylsilylethoxymethyl)pyrazolo[3,4-b]pyridin-5-yl]boronic acid](/img/structure/B11717201.png)

